molecular formula C4H6F4O2 B6251381 2,2,3,3-tetrafluoro-3-methoxypropan-1-ol CAS No. 934367-76-7

2,2,3,3-tetrafluoro-3-methoxypropan-1-ol

Cat. No.: B6251381
CAS No.: 934367-76-7
M. Wt: 162.1
InChI Key:
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Description

2,2,3,3-Tetrafluoro-3-methoxypropan-1-ol is a fluorinated organic compound with the molecular formula C(_4)H(_6)F(_4)O(_2). This compound is notable for its unique structure, which includes both fluorine and methoxy groups, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-tetrafluoro-3-methoxypropan-1-ol typically involves the fluorination of appropriate precursors. One common method includes the reaction of 3-methoxypropan-1-ol with a fluorinating agent such as sulfur tetrafluoride (SF(_4)) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Reduction reactions can convert this compound into various alcohol derivatives. Sodium borohydride (NaBH(_4)) is often used as a reducing agent.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halides or amines in the presence of a suitable base like sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Fluorinated aldehydes or ketones.

    Reduction: Fluorinated alcohols.

    Substitution: Fluorinated ethers or amines.

Scientific Research Applications

2,2,3,3-Tetrafluoro-3-methoxypropan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.

    Medicine: Explored for its potential as a building block in the synthesis of pharmaceuticals, especially those requiring fluorine atoms for enhanced biological activity.

    Industry: Utilized in the production of specialty chemicals, including dyes and textile treatment agents.

Mechanism of Action

The mechanism by which 2,2,3,3-tetrafluoro-3-methoxypropan-1-ol exerts its effects depends on its application:

    In Organic Synthesis: Acts as a nucleophile or electrophile depending on the reaction conditions, facilitating the formation of various fluorinated products.

    In Biological Systems: The presence of fluorine atoms can enhance the compound’s ability to interact with biological targets, potentially inhibiting or modifying enzyme activity.

Comparison with Similar Compounds

    2,2,3,3-Tetrafluoro-1-propanol: Similar in structure but lacks the methoxy group, making it less versatile in certain chemical reactions.

    2,2,3,3-Tetrafluoro-3-methoxybutan-1-ol: Contains an additional carbon atom, which can affect its reactivity and applications.

Uniqueness: 2,2,3,3-Tetrafluoro-3-methoxypropan-1-ol is unique due to the combination of fluorine and methoxy groups, which imparts distinct chemical properties such as increased lipophilicity and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific fluorinated functionalities.

Properties

CAS No.

934367-76-7

Molecular Formula

C4H6F4O2

Molecular Weight

162.1

Purity

95

Origin of Product

United States

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